

# Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate chemical properties

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## Compound of Interest

Compound Name: *Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate*

Cat. No.: B578525

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## An In-Depth Technical Guide to **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery.

## Core Chemical Properties

**Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification.<sup>[1][2]</sup>

## Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

Property	Value	References
CAS Number	1263060-07-6	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN <sub>3</sub> O <sub>2</sub>	<a href="#">[7]</a>
Molecular Weight	270.08 g/mol	
IUPAC Name	ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate	<a href="#">[4]</a>
Storage	Room temperature, sealed, dry, dark	<a href="#">[2]</a>

## Spectral Data

While detailed, publicly available spectra for this specific compound are limited, suppliers often provide NMR, HPLC, and LC-MS data upon request.[\[6\]](#) Based on the structure, the expected spectral characteristics would include:

- <sup>1</sup>H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyrazolopyrimidine core.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the heterocyclic ring system.
- Mass Spectrometry: A molecular ion peak (M<sup>+</sup>) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

## Synthesis and Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[\[8\]](#)[\[9\]](#) For halogenated derivatives like the title compound, methods can involve direct halogenation of the pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[\[8\]](#)

The bromine atom at the 3-position is particularly significant as it serves as a handle for introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[\[1\]](#)[\[8\]](#) This reactivity allows

for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.[8][10]

## Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its potent and diverse biological activities.[8] Derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][9]

## Role as a Kinase Inhibitor

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy and overcome drug resistance.[12]

## Experimental Protocols

While a specific, published protocol for the synthesis of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** was not found in the initial search, a representative protocol for a subsequent reaction utilizing its key reactivity is provided below.

### Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the 3-position of the title compound.

Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Materials:

- **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** (1.0 eq)
- Arylboronic acid (1.2 eq)

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq)
- Base (e.g.,  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

#### Procedure:

- To a flame-dried round-bottom flask, add **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl substituted product.

## Conclusion

**Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** is a valuable and versatile building block for chemical synthesis. Its strategic functionalization allows for the creation of diverse molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this compound highly relevant for researchers in oncology, immunology, and other fields focused on targeted therapeutics.<sup>[8][10]</sup> Future work will likely continue to explore the vast chemical space accessible from this intermediate to develop novel and more selective therapeutic agents.

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